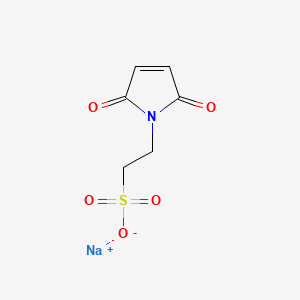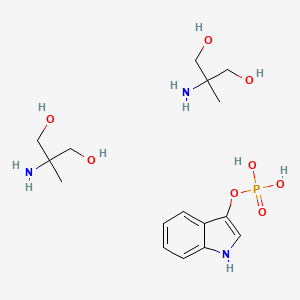
虎酸-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tiglic Acid-d3 is the stable isomer of angelic acid. It was found as glyceride in croton oil, as butyl ester in the oil of the Roman camomile, and as geranyl tiglate in oil of geranium. Tiglic acid is formed during the charcoaling of maple wood .
Synthesis Analysis
The first coordination compound of copper and tiglic acid named tetrakis(μ-tiglato)bis(tiglic acid)dicopper(II) was synthesized and crystallized from water solution . Another method for industrially preparing tiglic acid involves synthesizing 3-methyl-3-penten-2-one from acetaldehyde and butanone .
Molecular Structure Analysis
The structure of the first coordination compound of copper and tiglic acid was determined and analyzed based on X-ray diffraction measurement . The paddle-wheel coordination system of the investigated compound was compared with other similar copper structures known in the literature .
Chemical Reactions Analysis
Tiglic acid has a double bond between the second and third carbons of the chain. Tiglic acid and angelic acid form a pair of cis-trans isomers . The FT-IR spectrum contains bands corresponding to both tiglic acid and tiglate anion. The vibration modes of carboxylic and carboxylate groups are well distinguishable .
Physical and Chemical Properties Analysis
Tiglic acid is a volatile, crystalline solid with a distinctive, sweet odor . It has a molecular weight of 100.12 and is soluble in DMSO (90 mg/mL) and water (7 mg/mL) . Thermal analysis showed that tiglic acid molecules decompose before tiglate anions .
科学研究应用
在合成化学和催化中的应用
虎酸-d3 已被探索其在合成化学中的反应性和应用。Griesbeck 等人(2013 年)报道了 4-羟基虎酸在氘代溶剂中通过光氧化转化为 1,2-氢过氧化醇,导致水溶性三恶烷的合成。这些三恶烷可用作后续功能化的通用结构单元,例如酯和酰胺的形成,表明this compound 在合成有机化学中的潜力 (Griesbeck、Schlundt 和 Neudörfl,2013 年)。此外,Abdel-Magied 等人(2014 年)证明了非对映异构体对虎酸的对映选择性氢化,支持完整 Ru3 簇的催化作用,表明其在不对称合成和催化中的效用 (Abdel-Magied 等人,2014 年)。
在材料科学中的作用
This compound 在材料科学中也具有相关性。Yen 等人(2011 年)的一项研究重点关注结合石墨烯和酸处理多壁碳纳米管的混合材料的制备。该混合材料展示出改善的染料吸附和减少的电荷复合,从而提高了染料敏化太阳能电池 (DSSC) 的转换效率 (Yen 等人,2011 年)。
生物和环境应用
在生物和环境科学的背景下,Xu 等人(2007 年)证明了 TiO2 悬浮液中甲基化砷物种的光催化氧化,提供了对有害物质降解途径和动力学的见解 (Xu、Cai 和 O'Shea,2007 年)。此外,Wang 等人(2020 年)从毛鹃中分离出羟基化乙丙烯酸和虎酸衍生物,这些衍生物表现出潜在的抗炎活性,表明源自虎酸的化合物的生物医学意义 (Wang 等人,2020 年)。
安全和危害
作用机制
Target of Action
Tiglic Acid-d3 is a labeled isotope of Tiglic Acid . Tiglic acid is a monocarboxylic unsaturated organic acid . It is a volatile and crystallizable substance with a sweet, warm, spicy odor It is known that tiglic acid and its derivatives exhibit potential anti-inflammatory activity, suggesting that it may interact with targets involved in the inflammatory response.
Mode of Action
It is known that tiglic acid can form a dinuclear copper coordination compound, which has been studied for its structural, spectroscopic, thermal, and magnetic properties . This suggests that Tiglic Acid-d3 may interact with its targets through coordination chemistry, leading to changes in their structural and functional properties.
Biochemical Pathways
Tiglic Acid-d3, as an isotope of tiglic acid, is likely involved in similar biochemical pathways. Tiglic acid is found in the pygidial gland defensive fluid of many carabid beetles . It is biosynthesized from isoleucine via 2-methylbutyric acid . An isotope effect was found to operate in the dehydrogenation step of 2-methylbutyric acid to tiglic and ethacrylic acids . Consequently, ethacrylic acid was found to preferentially accumulate the deuterium labeling from [2,3,4,4-2H4]isoleucine during the biosynthetic experiment .
Pharmacokinetics
Given that tiglic acid is a volatile and crystallizable substance , it can be inferred that it may have good absorption and distribution properties. The metabolism and excretion of Tiglic Acid-d3 would likely be similar to that of tiglic acid, but specific studies would be needed to confirm this.
Result of Action
Tiglic acid and its derivatives exhibit potential anti-inflammatory activity, suggesting that Tiglic Acid-d3 may also have anti-inflammatory effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tiglic Acid-d3. For instance, the biosynthesis of tiglic acid in beetles is influenced by the availability of isoleucine Therefore, the availability of isoleucine in the environment could potentially influence the biosynthesis and action of Tiglic Acid-d3
生化分析
Biochemical Properties
Tiglic Acid-d3, like its parent compound Tiglic acid, is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been demonstrated that tiglic and ethacrylic acids are biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that Tiglic Acid-d3 may interact with enzymes involved in the metabolism of isoleucine and 2-methylbutyric acid.
Cellular Effects
It is known that Tiglic acid, the parent compound, is a skin and eye irritant and the inhalation of the substance causes respiratory tract irritation . This suggests that Tiglic Acid-d3 may have similar effects on cells, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that tiglic and ethacrylic acids are biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that Tiglic Acid-d3 may exert its effects at the molecular level through similar pathways, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Tiglic Acid-d3 is likely involved in the same metabolic pathways as Tiglic acid. Tiglic acid is known to be biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that Tiglic Acid-d3 may interact with enzymes or cofactors involved in these pathways, and could potentially affect metabolic flux or metabolite levels.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tiglic Acid-d3 involves the conversion of methyl acetoacetate-d3 to Tiglic Acid-d3 via a series of reactions.", "Starting Materials": [ "Methyl acetoacetate-d3", "Bromine", "Sodium hydroxide", "Sodium carbonate", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Methyl acetoacetate-d3 is treated with bromine in the presence of sodium hydroxide to form 3-bromo-3-methylbutanoic acid-d3.", "Step 2: 3-bromo-3-methylbutanoic acid-d3 is treated with sodium carbonate and heated to form 3-methylcrotonic acid-d3.", "Step 3: 3-methylcrotonic acid-d3 is treated with hydrochloric acid and water to form Tiglic Acid-d3.", "Step 4: Tiglic Acid-d3 is purified by recrystallization from ethanol." ] } | |
CAS 编号 |
19146-57-7 |
分子式 |
C5H8O2 |
分子量 |
103.13 g/mol |
IUPAC 名称 |
(E)-4,4,4-trideuterio-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+/i1D3 |
InChI 键 |
UIERETOOQGIECD-VGIDZVCYSA-N |
手性 SMILES |
[2H]C([2H])([2H])/C=C(\C)/C(=O)O |
SMILES |
CC=C(C)C(=O)O |
规范 SMILES |
CC=C(C)C(=O)O |
同义词 |
(2E)-2-Methyl-2-butenoic Acid; (E)-2-Methylcrotonic Acid; (E)-2,3-Dimethylacrylic Acid; (E)-2-Methyl-2-butenoic acid; (E)-α-Methylcrotonic acid; Cevadic Acid; NSC 44235; NSC 8999; Tiglinic Acid; trans-2,3-Dimethylacrylic Acid; trans-2-Methyl-2-buteno |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






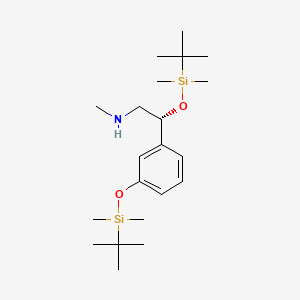
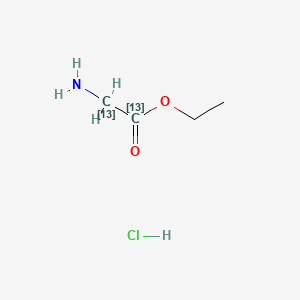
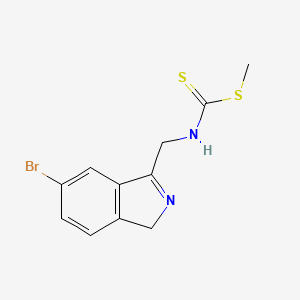
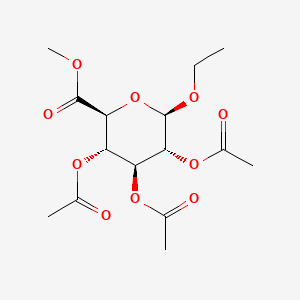

![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)
